molecular formula C9H5FN2O3 B13030939 7-Fluoro-5-nitroquinolin-2(1H)-one

7-Fluoro-5-nitroquinolin-2(1H)-one

Cat. No.: B13030939
M. Wt: 208.15 g/mol
InChI Key: QTXFASXOUTXKOF-UHFFFAOYSA-N
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Description

7-Fluoro-5-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 7-fluoroquinoline followed by cyclization to form the quinolin-2(1H)-one structure. Reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid for nitration and subsequent heating for cyclization.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale nitration and cyclization processes, often optimized for yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA)

Major Products

    Reduction: 7-Fluoro-5-aminoquinolin-2(1H)-one

    Substitution: Various substituted quinolin-2(1H)-one derivatives

    Oxidation: Quinoline N-oxides

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing antimicrobial and anticancer agents.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroquinolin-2(1H)-one: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    7-Chloro-5-nitroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.

Uniqueness

7-Fluoro-5-nitroquinolin-2(1H)-one is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

7-fluoro-5-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5FN2O3/c10-5-3-7-6(1-2-9(13)11-7)8(4-5)12(14)15/h1-4H,(H,11,13)

InChI Key

QTXFASXOUTXKOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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